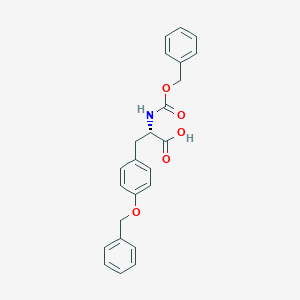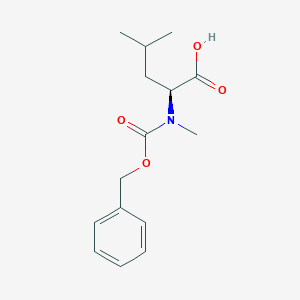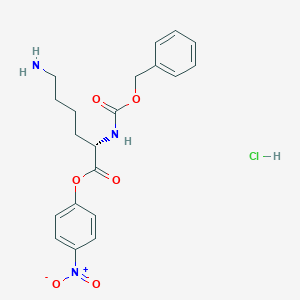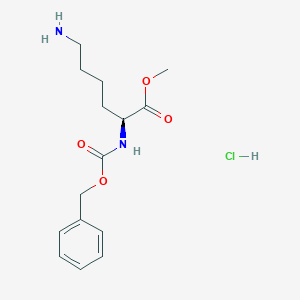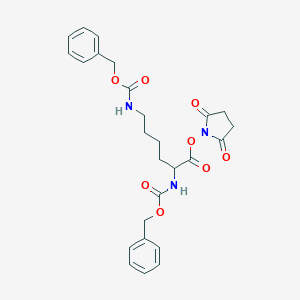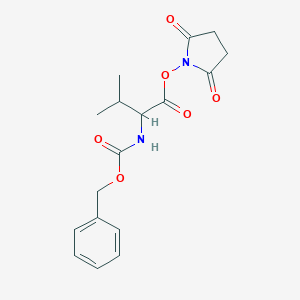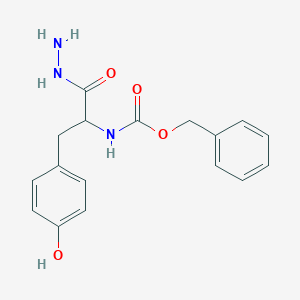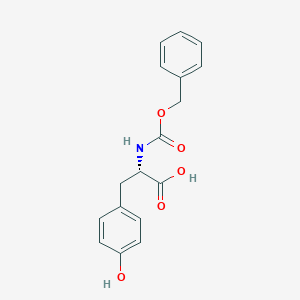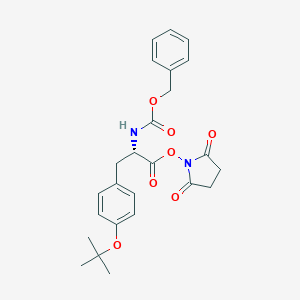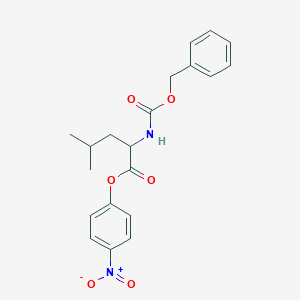
(S)-4-硝基苯基 2-(((苄氧羰基)氨基)-4-甲基戊酸酯
描述
The compound “(S)-4-Nitrophenyl 2-(((benzyloxy)carbonyl)amino)-4-methylpentanoate” is likely to be a white to off-white powder or crystals . It contains several functional groups including a nitrophenyl group, a benzyloxy carbonyl group, an amino group, and a methylpentanoate group.
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through nucleophilic substitution reactions. For example, ethyl acetate and saturated aqueous sodium bicarbonate containing commercially available 2 ethyl 2- (methylamino)acetate can be treated with benzyl chloroformate.
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a nitrophenyl group, a benzyloxy carbonyl group, an amino group, and a methylpentanoate group .
Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions due to the presence of the nitrophenyl group, the benzyloxy carbonyl group, the amino group, and the methylpentanoate group . For example, the carbamate group in the compound could play a role in drug-target interaction or improve the biological activity of parent molecules .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the nitrophenyl group, the benzyloxy carbonyl group, the amino group, and the methylpentanoate group would likely affect its solubility, stability, and reactivity .
科学研究应用
Enzyme Kinetics Studies
Z-Leu-ONp is widely used in the study of enzyme kinetics, particularly for enzymes that target peptide bonds. The compound acts as a chromogenic substrate, releasing a colored product upon enzymatic action, which can be quantitatively measured using spectrophotometry . This application is crucial for understanding enzyme specificity, mechanism, and inhibition.
Protease Activity Assays
In protease assays, Z-Leu-ONp serves as a substrate to measure the activity of proteolytic enzymes. By quantifying the release of the nitrophenol moiety, researchers can determine the protease activity, which is essential in various biological processes and disease states .
Pharmaceutical Research
Z-Leu-ONp is utilized in pharmaceutical research to develop new drugs. It helps in screening for inhibitors of enzymes like carboxypeptidases, which play a role in the metabolism of peptide-based drugs. This screening is vital for identifying potential therapeutic agents .
Biochemical Pathway Analysis
The compound is used to dissect biochemical pathways involving amino acid metabolism. By tracing the enzymatic reactions that Z-Leu-ONp undergoes, scientists can map out metabolic pathways and identify key regulatory points .
Industrial Enzyme Applications
In industrial settings, Z-Leu-ONp can be used to assess the efficiency of enzymes used in manufacturing processes, such as those involved in food processing or textile production. Monitoring enzyme activity ensures quality control and process optimization .
Educational Purposes
Z-Leu-ONp is also employed in academic settings for educational demonstrations of enzyme action. Its clear colorimetric change makes it an excellent tool for teaching concepts of enzymology and biochemistry .
Diagnostic Tool Development
Researchers use Z-Leu-ONp to develop diagnostic tools for diseases where protease activity is a marker. For example, elevated levels of certain proteases can indicate cancer or inflammatory conditions, and assays using Z-Leu-ONp can aid in early detection .
Synthetic Chemistry
In synthetic chemistry, Z-Leu-ONp is used as a building block for the synthesis of more complex molecules. Its reactive ester group can be employed in various coupling reactions to create new compounds with potential biological activity .
未来方向
The future directions for research on this compound could include further investigation of its synthesis, characterization, and potential applications. This could involve studying its reactivity, stability, and interactions with other compounds, as well as exploring its potential uses in various fields such as medicine or materials science .
作用机制
Target of Action
It is often used in research as a substrate for esterolytic activity of leucyl endopeptidase .
Mode of Action
As a substrate for esterolytic activity, it may interact with its target enzyme, undergo hydrolysis, and result in the release of p-nitrophenol and Z-Leu .
Result of Action
The molecular and cellular effects of Z-Leu-ONp’s action are likely dependent on the context of its use. In the context of enzymatic assays, its hydrolysis can serve as a measure of enzyme activity .
属性
IUPAC Name |
(4-nitrophenyl) (2S)-4-methyl-2-(phenylmethoxycarbonylamino)pentanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O6/c1-14(2)12-18(21-20(24)27-13-15-6-4-3-5-7-15)19(23)28-17-10-8-16(9-11-17)22(25)26/h3-11,14,18H,12-13H2,1-2H3,(H,21,24)/t18-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UALXQWNUXKECJD-SFHVURJKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)OC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)OC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40169660 | |
| Record name | p-Nitrophenyl N-((benzyloxy)carbonyl)-L-leucinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40169660 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
386.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-4-Nitrophenyl 2-(((benzyloxy)carbonyl)amino)-4-methylpentanoate | |
CAS RN |
1738-87-0 | |
| Record name | N-[(Phenylmethoxy)carbonyl]-L-leucine 4-nitrophenyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1738-87-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | p-Nitrophenyl N-((benzyloxy)carbonyl)-L-leucinate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001738870 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | p-Nitrophenyl N-((benzyloxy)carbonyl)-L-leucinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40169660 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | p-nitrophenyl N-[(benzyloxy)carbonyl]-L-leucinate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.544 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q & A
Q1: What is the function of Z-Leu-ONp in peptide synthesis, and why is it used in this specific research?
A1: Z-Leu-ONp serves as an activated form of the amino acid leucine, used for introducing leucine into a growing peptide chain during synthesis. It is specifically utilized in the research paper for the synthesis of a luteinizing hormone-releasing hormone (LH-RH) analogue.
Q2: Could you elaborate on the specific reaction where Z-Leu-ONp is involved in the synthesis of the LH-RH analogue?
A2: In the synthesis described in the research paper , Z-Leu-ONp is reacted with a deprotected tripeptide with the sequence Arg(Tos)-Pro-Gly, where "Arg(Tos)" represents arginine with a tosyl protecting group on its side chain. The reaction occurs specifically at the free amino terminus of the arginine residue. The 4-nitrophenoxy group of Z-Leu-ONp acts as a leaving group, allowing the formation of a peptide bond between the carboxyl group of the leucine residue and the amino group of the arginine residue. This results in the formation of a protected tetrapeptide with the sequence Z-Leu-Arg(Tos)-Pro-Gly, extending the peptide chain towards the final LH-RH analogue.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



